(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C51H66FN7O7S and its molecular weight is 940.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide, commonly referred to as JPS036, is a selective histone deacetylase 3 (HDAC3) degrader that utilizes the PROTAC (Proteolysis Targeting Chimera) technology. This compound is of significant interest due to its potential therapeutic applications in cancer treatment and other diseases associated with dysregulated protein homeostasis.
JPS036 has the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 940.19 g/mol |
Chemical Formula | C₅₁H₆₆FN₇O₇S |
CAS Number | 2669785-85-5 |
Purity | ≥98% (HPLC) |
Solubility | DMSO (max concentration: 20 mM) |
JPS036 functions as a selective HDAC3 degrader through the PROTAC mechanism. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Specifically, JPS036 binds to HDAC3 and facilitates its degradation, which can lead to altered gene expression profiles and promote apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that JPS036 exhibits potent biological activity against various cancer cell lines. The compound has a DC50 value of approximately 440 nM, indicating its effectiveness in degrading HDAC3 within cellular environments. The maximum degradation effect (Dmax) reported is around 77% .
Antitumor Efficacy
Research has shown that compounds similar to JPS036 can significantly inhibit tumor growth in xenograft models. For example, studies involving other HDAC inhibitors have reported tumor growth inhibition rates ranging from 48% to over 70% when compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) . This suggests that JPS036 may also hold promise as an effective antitumor agent.
Study on HDAC Inhibitors
A study highlighted the role of HDAC inhibitors in promoting apoptosis and cell cycle arrest in cancer cells. The findings indicated that the degradation of HDAC1 and HDAC2 was critical for inducing these effects. Although specific data on JPS036 was not included in this study, it underscores the potential mechanisms through which JPS036 may exert its biological activity .
Combination Therapy
Preliminary findings suggest that JPS036 could enhance the efficacy of other chemotherapeutic agents when used in combination therapy. For instance, low concentrations of similar HDAC inhibitors have been shown to improve the anticancer effects of taxol and camptothecin . Future studies should explore this potential synergy with JPS036.
Propriétés
Formule moléculaire |
C51H66FN7O7S |
---|---|
Poids moléculaire |
940.2 g/mol |
Nom IUPAC |
(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H66FN7O7S/c1-33-44(67-32-55-33)35-19-20-36(30-54-47(63)41-29-38(60)31-59(41)48(64)45(50(2,3)4)58-49(65)51(52)25-26-51)42(28-35)66-27-15-11-9-7-5-6-8-10-12-18-43(61)56-37-23-21-34(22-24-37)46(62)57-40-17-14-13-16-39(40)53/h13-14,16-17,19-24,28,32,38,41,45,60H,5-12,15,18,25-27,29-31,53H2,1-4H3,(H,54,63)(H,56,61)(H,57,62)(H,58,65)/t38-,41+,45-/m1/s1 |
Clé InChI |
NAADBQUVFJWCFU-XVYMMXEDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
SMILES canonique |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.